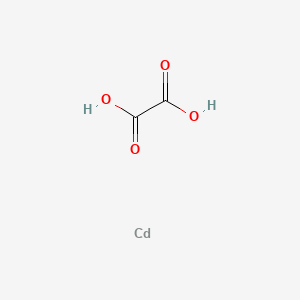

Cadmium oxalate

Description

Properties

CAS No. |

814-88-0 |

|---|---|

Molecular Formula |

C2CdO4 |

Molecular Weight |

200.43 g/mol |

IUPAC Name |

cadmium(2+);oxalate |

InChI |

InChI=1S/C2H2O4.Cd/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 |

InChI Key |

RMCKOIXJLDOSOT-UHFFFAOYSA-L |

SMILES |

C(=O)(C(=O)O)O.[Cd] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Cd+2] |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Crystal Structure of Cadmium Oxalate Trihydrate (CdC₂O₄·3H₂O)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the crystal structure of cadmium oxalate (B1200264) trihydrate (CdC₂O₄·3H₂O), a compound of interest in materials science and coordination chemistry. The information presented is compiled from crystallographic studies and is intended for a technical audience.

Introduction

Cadmium oxalate trihydrate is an inorganic coordination compound. Understanding its crystal structure is fundamental to elucidating its physicochemical properties and potential applications. The structure has been determined using single-crystal X-ray diffraction, revealing a complex polymeric arrangement.

Crystallographic Data

The crystal structure of this compound trihydrate has been resolved, and the key crystallographic data are summarized in the table below. This information provides the fundamental parameters that define the geometry and symmetry of the unit cell.

| Parameter | Value |

| Chemical Formula | CdC₂O₄·3H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.803 |

| b (Å) | 22.352 |

| c (Å) | 5.706 |

| α (°) | 95.74 |

| β (°) | 90.92 |

| γ (°) | 117.01 |

| Unit Cell Volume (ų) | 994.69 |

| Z | 2 |

Table 1: Crystallographic data for this compound trihydrate.[1]

Structural Details

The crystal structure of this compound trihydrate is a two-dimensional polymeric network.[1] There are two crystallographically independent cadmium(II) ions in the asymmetric unit.[1] Each cadmium(II) ion is seven-coordinate, bonded to five oxygen atoms from oxalate ligands and two oxygen atoms from water molecules.[1] This coordination environment is a key feature of the structure and influences the material's properties.

The oxalate ions act as bridging ligands, connecting the cadmium centers to form the polymeric sheets. The water molecules are also integral to the structure, participating in the coordination sphere of the cadmium ions and forming hydrogen bonds that contribute to the overall stability of the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound trihydrate is typically achieved through single-crystal X-ray diffraction. The general experimental workflow is as follows:

4.1. Crystal Growth

Single crystals of this compound trihydrate suitable for X-ray diffraction can be grown using a gel diffusion method.[1] This technique allows for the slow and controlled reaction of the constituent ions, promoting the formation of well-ordered crystals. A common approach involves the following steps:

-

Gel Preparation: A silica (B1680970) gel is prepared by acidifying a solution of sodium metasilicate.

-

Reactant Incorporation: A solution of oxalic acid is incorporated into the gel.

-

Diffusion: A solution of a cadmium salt (e.g., cadmium chloride) is carefully layered on top of the set gel.

-

Crystal Formation: Over time, the cadmium ions diffuse into the gel and react with the oxalate ions, leading to the nucleation and growth of this compound trihydrate crystals within the gel matrix.

4.2. Data Collection

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Diffractometer: The crystal is placed in an X-ray diffractometer equipped with a radiation source (e.g., Mo Kα) and a detector.

-

Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is collected as a series of frames at a controlled temperature.

4.3. Structure Solution and Refinement

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters and integrate the intensities of the reflections.

-

Structure Solution: The positions of the heavy atoms (cadmium) are determined using direct methods or Patterson methods.

-

Structure Refinement: The positions of the lighter atoms (carbon, oxygen, hydrogen) are located from difference Fourier maps. The entire structure is then refined using least-squares methods to obtain the final atomic coordinates and anisotropic displacement parameters.

Visualization of the Cadmium Coordination Environment

The following diagram illustrates the seven-coordinate environment of one of the cadmium ions in the crystal structure, showing its bonds to oxygen atoms from both oxalate ligands and water molecules.

Coordination of the Cd(II) ion.

References

A Comprehensive Technical Guide to the Synthesis of Cadmium Oxalate via Precipitation

This technical guide provides an in-depth overview of the synthesis of cadmium oxalate (B1200264) (CdC₂O₄) using the precipitation method. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the synthesis protocol, characterization, and key properties of this inorganic compound.

Introduction

Cadmium oxalate is an inorganic compound notable for its high insolubility in water, a property that makes precipitation an effective and widely used synthesis method.[1][2] This process involves the reaction of a soluble cadmium salt with a soluble oxalate source, leading to the formation of a solid this compound precipitate. The resulting material, often a hydrate (B1144303) (CdC₂O₄·nH₂O), has applications in various fields, including the production of specialized inks, paints, and as a precursor for the synthesis of cadmium oxide (CdO) nanoparticles and other advanced materials.[3][4] The precipitation method allows for control over particle size and morphology by adjusting reaction parameters.

Core Principles and Reaction Mechanism

The synthesis is based on a straightforward double displacement reaction. A solution containing cadmium cations (Cd²⁺) is mixed with a solution containing oxalate anions (C₂O₄²⁻). Due to the low solubility product constant (Ksp ≈ 1.5 x 10⁻⁸) of this compound, the ions readily combine and precipitate out of the solution.[5][6]

The general chemical equation for the reaction is:

Cd²⁺(aq) + C₂O₄²⁻(aq) → CdC₂O₄(s)

Commonly, a soluble cadmium salt like cadmium nitrate (B79036) (Cd(NO₃)₂) or cadmium chloride (CdCl₂) is reacted with an oxalate source such as oxalic acid (H₂C₂O₄) or an alkali metal oxalate like potassium oxalate (K₂C₂O₄) or sodium oxalate (Na₂C₂O₄).[1][7]

For instance, using cadmium nitrate and potassium oxalate, the reaction is:

Cd(NO₃)₂(aq) + K₂C₂O₄(aq) → CdC₂O₄(s) + 2KNO₃(aq)

The resulting precipitate is typically this compound trihydrate (CdC₂O₄·3H₂O).[8][9]

Experimental Protocol: Precipitation Synthesis

This section details a standard laboratory procedure for the synthesis of this compound via direct precipitation.

3.1 Materials and Reagents

-

Cadmium Chloride (CdCl₂) or Cadmium Nitrate (Cd(NO₃)₂) (Analytical Reagent Grade)

-

Oxalic Acid (H₂C₂O₄) or Sodium Oxalate (Na₂C₂O₄) (Analytical Reagent Grade)[1]

-

Deionized Water

-

Ethanol (B145695) (for washing)

3.2 Equipment

-

Glass beakers (250 mL or 500 mL)

-

Magnetic stirrer and stir bar

-

Burette or dropping funnel

-

Buchner funnel and filter paper

-

Vacuum filtration flask

-

Drying oven or desiccator

-

pH meter (optional)

3.3 Synthesis Procedure

-

Solution Preparation:

-

Prepare a solution of the cadmium salt (e.g., 0.5 M Cadmium Chloride) by dissolving the required mass in deionized water.

-

Prepare a stoichiometric equivalent solution of the oxalate source (e.g., 0.5 M Oxalic Acid) in a separate beaker.

-

-

Precipitation:

-

Place the cadmium salt solution on a magnetic stirrer and begin moderate stirring.

-

Slowly add the oxalate solution dropwise to the cadmium salt solution using a burette. A white precipitate will form immediately. The slow addition helps in the formation of more uniform crystals.

-

Continue stirring the mixture for a period (e.g., 1-2 hours) after the addition is complete to ensure the reaction goes to completion. This process is known as aging the precipitate.

-

-

Collection and Washing:

-

Set up a vacuum filtration system with a Buchner funnel.

-

Pour the mixture into the funnel to separate the this compound precipitate from the supernatant liquid.

-

Wash the precipitate several times with deionized water to remove any unreacted ions and soluble byproducts (e.g., KNO₃).

-

Perform a final wash with ethanol to help displace water and facilitate drying.

-

-

Drying:

-

Carefully transfer the filtered solid to a watch glass or petri dish.

-

Dry the precipitate in an oven at a low temperature (e.g., 60-80 °C) for several hours until a constant weight is achieved.[10] Alternatively, the product can be dried in a desiccator over a drying agent like anhydrous calcium chloride.

-

Characterization Techniques

The synthesized this compound is typically characterized to confirm its identity, purity, morphology, and thermal properties.

-

Powder X-Ray Diffraction (XRD): Used to determine the crystalline structure and phase purity of the product.[3] The XRD pattern of this compound trihydrate shows a characteristic peak at a 2θ value of approximately 13.8°.[8]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups present in the compound. The FTIR spectrum of this compound hydrate reveals strong absorption bands corresponding to O-H stretching from water molecules (~3500 cm⁻¹), asymmetric and symmetric stretching of C=O in the oxalate group (~1610 cm⁻¹), and the metal-oxygen (Cd-O) bond (~665 cm⁻¹).[3][4][8]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology, particle shape, and size of the synthesized crystals.[3]

-

Energy-Dispersive X-ray Spectroscopy (EDX/EDAX): An accessory to SEM, EDX is used for elemental analysis to confirm the presence of Cadmium (Cd), Carbon (C), and Oxygen (O) and to check for impurities.[1]

-

Thermogravimetric and Differential Thermal Analysis (TGA/DTA): TGA measures the change in mass of the sample as a function of temperature, while DTA measures the temperature difference between the sample and a reference. This analysis reveals the thermal stability and decomposition pathway.[11] this compound trihydrate typically shows a two-step weight loss: the first step corresponds to the loss of water molecules (dehydration), and the second, at a higher temperature, corresponds to the decomposition of anhydrous this compound into cadmium oxide (in air) or metallic cadmium (in an inert atmosphere).[7][11][12]

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Chemical Formula | CdC₂O₄ | [7] |

| Molar Mass | 200.43 g/mol (anhydrous) | [7][13] |

| Appearance | White solid/powder | [14] |

| Density | 3.32 g/cm³ (anhydrous) | [7] |

| Solubility in Water | Very low; 0.0003 g/100g H₂O (Trihydrate at 18 °C) | [7] |

| Solubility Product (Ksp) | 1.5 x 10⁻⁸ | [5][6][9] |

| Decomposition Point | ~340 °C (anhydrous) | [7] |

Table 2: Summary of Characterization Data for this compound

| Characterization Technique | Key Findings and Quantitative Data | Citations |

| XRD | Crystalline in nature. Major diffraction peak for the trihydrate form observed at 2θ ≈ 13.8°. | [3][8] |

| FTIR | O-H stretching (water of hydration): ~3500-3550 cm⁻¹C=O asymmetric stretching (oxalate): ~1610 cm⁻¹Metal-Oxygen (Cd-O) stretching: ~665 cm⁻¹ | [3][4][8] |

| TGA/DTA | Dehydration: Starts ~80 °C, completes by ~193 °C. Corresponds to the loss of 3 water molecules. This is an endothermic process.[10][12]Decomposition: Anhydrous form decomposes starting from ~310-340 °C into CdO (in air) or Cd (in N₂). This is an exothermic process.[7][11][12] |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis process.

Caption: Experimental workflow for this compound synthesis via precipitation.

Caption: Logical relationships between synthesis parameters and product characteristics.

Conclusion

The precipitation method is a robust and straightforward technique for synthesizing this compound. By carefully controlling experimental parameters such as reactant concentration, addition rate, and temperature, the properties of the final product can be tailored. The synthesis yields a highly insoluble white solid, which can be thoroughly characterized using standard analytical techniques like XRD, FTIR, and TGA to confirm its identity, structure, and thermal stability. This guide provides a foundational protocol and the necessary data for the successful synthesis and analysis of this compound for research and development purposes.

References

- 1. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]

- 2. americanelements.com [americanelements.com]

- 3. ijsdr.org [ijsdr.org]

- 4. researchgate.net [researchgate.net]

- 5. Solubility Product Constants [thelabrat.com]

- 6. Ksp Table [chm.uri.edu]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Product Constants for Solution at or near Room Temperature | McGraw-Hill Education - Access Engineering [accessengineeringlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ias.ac.in [ias.ac.in]

- 13. chembk.com [chembk.com]

- 14. 814-88-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Solubility Product of Cadmium Oxalate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product (Ksp) of cadmium oxalate (B1200264) (CdC₂O₄) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound. This document presents quantitative data, detailed experimental protocols for Ksp determination, and visualizations of the underlying chemical principles.

Introduction to the Solubility Product of Cadmium Oxalate

This compound is a sparingly soluble salt, and its equilibrium in an aqueous solution is a critical parameter in various scientific and industrial contexts, including toxicology, environmental science, and pharmaceutical development. The solubility product constant, Ksp, is a measure of the extent to which a sparingly soluble salt dissolves in a solution. It represents the product of the molar concentrations of the constituent ions in a saturated solution, each raised to the power of its stoichiometric coefficient in the equilibrium equation.

The dissolution of this compound in water can be represented by the following equilibrium:

CdC₂O₄(s) ⇌ Cd²⁺(aq) + C₂O₄²⁻(aq)

The solubility product expression for this equilibrium is:

Ksp = [Cd²⁺][C₂O₄²⁻]

A smaller Ksp value indicates lower solubility. It is important to note that this compound can exist in both anhydrous (CdC₂O₄) and hydrated forms, most commonly as this compound trihydrate (CdC₂O₄ · 3H₂O). The presence of water of hydration can influence the solubility and, consequently, the Ksp value.

Quantitative Data on the Solubility Product of this compound

The following table summarizes the reported solubility product (Ksp) values for this compound at or near 25°C. These values have been compiled from various scientific reference sources.

| Compound | Ksp Value | Temperature (°C) | Reference(s) |

| This compound (CdC₂O₄) | 1.5 x 10⁻⁸ | 25 | [1][2] |

| This compound Trihydrate (CdC₂O₄ · 3H₂O) | 1.42 x 10⁻⁸ | 25 | [3] |

Note: The slight variation in Ksp values can be attributed to differences in experimental methods and conditions.

Factors Affecting the Solubility of this compound

The solubility of this compound, and thus its Ksp, is influenced by several factors:

-

Temperature: While specific data on the temperature dependence of this compound's Ksp is limited in the readily available literature, the dissolution of most salts is an endothermic process. Therefore, an increase in temperature would generally be expected to increase the solubility and the Ksp value. Thermal analysis studies have focused more on the decomposition of this compound at elevated temperatures rather than its solubility at different temperatures.[1][4][5]

-

Ionic Strength (Salt Effect): The presence of other ions in the solution that do not have an ion in common with this compound can increase its solubility. This phenomenon is known as the "salt effect" or the "diverse ion effect." The increased ionic strength of the solution leads to a decrease in the activity coefficients of the cadmium and oxalate ions, thereby requiring higher concentrations of these ions to reach equilibrium.[6] Quantitative data on the specific effect of ionic strength on the Ksp of this compound is not extensively available.

-

Common Ion Effect: The solubility of this compound is significantly decreased in a solution that already contains either cadmium (Cd²⁺) or oxalate (C₂O₄²⁻) ions from another source. This is a direct consequence of Le Châtelier's principle, where the equilibrium shifts to the left, favoring the formation of solid this compound.

-

pH: The oxalate ion (C₂O₄²⁻) is the conjugate base of a weak acid (oxalic acid, H₂C₂O₄). In acidic solutions, the oxalate ions will react with H⁺ ions to form hydrogen oxalate (HC₂O₄⁻) and oxalic acid. This consumption of oxalate ions shifts the dissolution equilibrium of this compound to the right, thereby increasing its solubility.

-

Complex Ion Formation: The presence of ligands that can form stable complexes with cadmium ions (e.g., ammonia, cyanide) will increase the solubility of this compound. The formation of these complex ions removes free Cd²⁺ ions from the solution, shifting the dissolution equilibrium to the right.

Experimental Protocols for the Determination of the Solubility Product

The determination of the solubility product of a sparingly soluble salt like this compound can be achieved through various experimental techniques. The following sections outline the general methodologies for two common approaches: conductometry and potentiometric titration.

Conductometric Determination of Ksp

Principle: This method relies on measuring the electrical conductivity of a saturated solution of this compound. The conductivity of the solution is directly related to the concentration of the dissolved ions.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess of solid this compound to a known volume of deionized water in a beaker.

-

Stir the solution continuously for an extended period (e.g., 24 hours) at a constant temperature to ensure that equilibrium is reached and the solution is saturated.

-

Allow the undissolved solid to settle.

-

-

Conductivity Measurement:

-

Carefully decant or filter the supernatant (the clear saturated solution) to remove any solid particles.

-

Measure the conductivity of the saturated solution using a calibrated conductivity meter.

-

Measure the conductivity of the deionized water used to prepare the solution as a blank.

-

-

Calculation of Ksp:

-

The specific conductance of the this compound solution is calculated by subtracting the specific conductance of the deionized water from that of the saturated solution.

-

The molar conductivity at infinite dilution (Λ₀) for this compound is determined using Kohlrausch's law of independent migration of ions (Λ₀(CdC₂O₄) = λ₀(Cd²⁺) + λ₀(C₂O₄²⁻)), where λ₀ represents the ionic conductivities at infinite dilution for the respective ions.

-

The molar solubility (S) of this compound is then calculated using the formula: S = (1000 × κ) / Λ₀, where κ is the specific conductance of the solution.

-

Finally, the Ksp is calculated from the molar solubility: Ksp = S².

-

Potentiometric Titration for Ksp Determination

Principle: This method involves titrating a solution containing one of the constituent ions (e.g., Cd²⁺) with a solution containing the other ion (C₂O₄²⁻) and monitoring the change in the potential of an ion-selective electrode. The equivalence point of the titration can be used to determine the initial concentration of the ion, and the potential measurements can be used to calculate the Ksp.[7][8][9]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of a soluble cadmium salt (e.g., Cd(NO₃)₂).

-

Prepare a standard solution of a soluble oxalate salt (e.g., Na₂C₂O₄).

-

-

Titration Setup:

-

Place a known volume of the standard cadmium nitrate (B79036) solution in a beaker.

-

Immerse a cadmium ion-selective electrode (ISE) and a suitable reference electrode into the solution.

-

Use the sodium oxalate solution as the titrant in a burette.

-

-

Titration Procedure:

-

Record the initial potential of the cell.

-

Add small increments of the sodium oxalate solution from the burette, stirring the solution continuously.

-

Record the cell potential after each addition.

-

Continue the additions well past the equivalence point, which is indicated by a sharp change in potential.

-

-

Data Analysis and Ksp Calculation:

-

Plot a graph of the cell potential (Ecell) versus the volume of titrant added. The equivalence point can be determined from the inflection point of the curve or by using a derivative plot.

-

The concentration of the cadmium ions at any point in the titration can be calculated using the Nernst equation for the cadmium ISE.

-

The concentration of the oxalate ions can be calculated from the amount of titrant added.

-

The Ksp can then be calculated at several points in the titration curve (typically after the equivalence point) using the equation: Ksp = [Cd²⁺][C₂O₄²⁻].

-

Mandatory Visualizations

Dissolution Equilibrium of this compound

The following diagram illustrates the dynamic equilibrium between solid this compound and its dissolved ions in an aqueous solution.

Caption: Dissolution and precipitation equilibrium of this compound.

Experimental Workflow for Ksp Determination by Conductometry

This diagram outlines the key steps involved in determining the solubility product of this compound using the conductometric method.

Caption: Workflow for Ksp determination by conductometry.

Conclusion

This technical guide has provided a detailed examination of the solubility product of this compound in aqueous solutions. The presented quantitative data, while primarily focused on standard conditions, offers a solid baseline for researchers. The outlined experimental protocols for conductometry and potentiometric titration provide robust methodologies for the in-house determination of Ksp under specific experimental conditions. The visualizations serve to clarify the fundamental equilibrium and experimental processes. A comprehensive understanding of the solubility of this compound is essential for predicting its behavior in various aqueous environments, which is of paramount importance in fields ranging from environmental remediation to pharmaceutical sciences. Further research into the temperature and ionic strength dependence of this compound's Ksp would provide a more complete picture of its solubility characteristics.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Ksp Table [chm.uri.edu]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ijert.org [ijert.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. api.upums.ac.in [api.upums.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. ERIC - EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education, 2017-May [eric.ed.gov]

thermal decomposition mechanism of cadmium oxalate

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Cadmium Oxalate (B1200264)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (CdC₂O₄). The document details the decomposition pathways in both air and inert atmospheres, presents quantitative data from thermogravimetric and differential thermal analyses, outlines detailed experimental protocols for the characterization of this process, and includes visualizations of the decomposition pathways and experimental workflows.

Introduction

Cadmium oxalate is an inorganic compound that serves as a precursor in the synthesis of cadmium-containing materials, such as cadmium oxide (CdO) and metallic cadmium (Cd). The thermal decomposition of this compound is a critical process in these synthetic routes, and a thorough understanding of its mechanism is essential for controlling the properties of the final product. The decomposition process is highly sensitive to the surrounding atmosphere, leading to different products and decomposition intermediates. This guide explores these pathways and the analytical techniques used to elucidate them.

Thermal Decomposition Pathways

The thermal decomposition of this compound typically proceeds from its hydrated form, most commonly this compound trihydrate (CdC₂O₄·3H₂O). The process can be broadly divided into two or three main stages, depending on the atmosphere: dehydration and decomposition of the anhydrous oxalate.

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

In an inert atmosphere, the decomposition of this compound trihydrate generally occurs in three steps.[1]

-

Dehydration: The initial step involves the loss of water molecules to form anhydrous this compound.

-

CdC₂O₄·3H₂O(s) → CdC₂O₄(s) + 3H₂O(g)

-

-

Decomposition of Anhydrous Oxalate: The anhydrous this compound then decomposes to form metallic cadmium, with the release of carbon dioxide. Some studies suggest the formation of cadmium oxide and carbon monoxide as well.

-

CdC₂O₄(s) → Cd(s) + 2CO₂(g)

-

-

Further Reactions/Decomposition: At higher temperatures, further reactions can occur. For instance, some studies indicate a final step where cadmium oxide, if formed, is reduced to metallic cadmium.[1] The high reactivity of the metallic product can also lead to its oxidation by carbon dioxide.[2]

Decomposition in an Oxidizing Atmosphere (e.g., Air)

In the presence of air, the decomposition process is altered, particularly in the final products, and typically consists of two main stages.[1]

-

Dehydration: Similar to the process in an inert atmosphere, the first step is the loss of water of crystallization.

-

CdC₂O₄·3H₂O(s) → CdC₂O₄(s) + 3H₂O(g)

-

-

Decomposition and Oxidation: The anhydrous this compound decomposes, and the resulting products are immediately oxidized to form cadmium oxide. The gaseous products are carbon monoxide and carbon dioxide.

-

CdC₂O₄(s) + ½O₂(g) → CdO(s) + CO(g) + CO₂(g)

-

The final solid product in an air atmosphere is cadmium oxide.[1]

Quantitative Data

The following tables summarize the quantitative data obtained from various thermogravimetric analysis (TGA) and differential thermal analysis (DTA) studies on the thermal decomposition of this compound.

Table 1: Thermal Decomposition Stages of this compound Trihydrate in an Inert Atmosphere (Nitrogen)

| Stage | Temperature Range (°C) | Peak Temperature (°C) | Observed Mass Loss (%) | Theoretical Mass Loss (%) | Reaction |

| I | 55 - 155 | 105 | 21.25 | 21.23 | CdC₂O₄·3H₂O → CdC₂O₄ + 3H₂O |

| II | 265 - 311 | 339.5 | 49.58 | 49.53 | CdC₂O₄ → CdO + CO + CO₂ |

| III | 400 - 596 | 498 | 55.417 | 55.80 | CdO → Cd + ½O₂ |

Data compiled from a study by B.T. Suresha, et al. (2012).[1]

Table 2: Thermal Decomposition Stages of this compound Trihydrate in an Oxidizing Atmosphere (Air)

| Stage | Temperature Range (°C) | Observed Mass Loss (%) | Theoretical Mass Loss (%) | Reaction |

| I (Dehydration) | 52 - 140 | ~21 | 21.23 | CdC₂O₄·3H₂O → CdC₂O₄ + 3H₂O |

| II (Decomposition) | 260 - 340 | ~36 (of anhydrous) | 35.91 | CdC₂O₄ → CdO + CO + CO₂ |

Data compiled from studies by M.E. Brown, et al. and B.T. Suresha, et al.[1][2]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its subsequent thermal analysis.

Synthesis of this compound Trihydrate

A common method for synthesizing this compound crystals is the single diffusion reaction technique in a silica (B1680970) gel medium.[1][3]

Materials:

-

Cadmium Chloride (CdCl₂)

-

Oxalic Acid (H₂C₂O₄)

-

Sodium Metasilicate (B1246114) (Na₂SiO₃)

-

Distilled Water

Procedure:

-

Gel Preparation: A solution of sodium metasilicate is mixed with a solution of oxalic acid to form a silica gel. The pH of the gel is adjusted to a desired value (e.g., 4.5).

-

Gel Setting: The prepared gel is poured into test tubes and allowed to set for a period of several days.

-

Crystal Growth: A supernatant solution of cadmium chloride (e.g., 1 M) is carefully poured over the set gel.

-

Diffusion and Reaction: Cadmium ions from the supernatant solution diffuse into the gel and react with the oxalate ions to form crystals of this compound trihydrate over a period of several days to weeks.

-

Harvesting and Washing: The grown crystals are harvested from the gel, washed with distilled water, and dried.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA and DTA are the primary techniques for studying the thermal decomposition of this compound.

Instrumentation:

-

A calibrated simultaneous thermal analyzer (TGA/DTA or TGA/DSC instrument) such as a Perkin Elmer or Mettler Toledo system.[1]

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the dried this compound trihydrate powder into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Atmosphere: Purge the furnace with the desired gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidizing atmosphere) at a constant flow rate (e.g., 20-100 mL/min).

-

Thermal Program: Heat the sample from ambient temperature to a final temperature of around 900°C at a constant heating rate (e.g., 10°C/min).[1][4]

-

Data Acquisition: Record the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) as a function of temperature. The derivative of the mass change curve (DTG) is also typically recorded.

Kinetic Analysis of TGA Data

The kinetic parameters of the decomposition, such as activation energy (Ea) and the pre-exponential factor (A), can be determined from the TGA data using various methods, including the Coats-Redfern and Horowitz-Metzger methods.[5][6]

Coats-Redfern Method: This integral method involves plotting ln[g(α)/T²] against 1/T for different kinetic models g(α), where α is the fractional conversion. The activation energy is determined from the slope of the linear fit.[7][8]

Horowitz-Metzger Method: This approximation method involves plotting log[log(W₀-Wf)/(Wt-Wf)] against θ (T-Ts), where W₀ is the initial weight, Wf is the final weight, Wt is the weight at temperature T, and Ts is the peak temperature from the DTG curve. The activation energy can be calculated from the slope of this plot.[9][10]

Visualizations

The following diagrams illustrate the thermal decomposition pathways and a typical experimental workflow.

Caption: Decomposition pathway of this compound in an inert atmosphere.

References

- 1. ijert.org [ijert.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. sgbaukrc.ac.in [sgbaukrc.ac.in]

- 6. oldror.lbp.world [oldror.lbp.world]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical and Physical Properties of Cadmium Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium oxalate (B1200264) (CdC₂O₄) is an inorganic compound that serves as a precursor in the synthesis of various cadmium-containing materials. Its controlled decomposition provides a route to cadmium oxide nanoparticles, which have applications in catalysis, electronics, and pigments. A thorough understanding of its fundamental chemical and physical properties is crucial for its effective use in research and development. This guide provides a comprehensive overview of the core characteristics of cadmium oxalate, detailed experimental protocols for its synthesis and analysis, and visualizations of its key chemical transformations.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Chemical Formula | CdC₂O₄ | [1] |

| Molecular Weight | 200.43 g/mol | [2] |

| Appearance | White crystalline solid | [3] |

| Solubility in Water | Very low | [4] |

| Crystal System | Triclinic | [3][4] |

| Decomposition Temp. (Anhydrous) | Decomposes | [5] |

| Decomposition Temp. (Trihydrate) | Dehydration begins around 80°C | [6] |

Experimental Protocols

Synthesis of this compound Trihydrate via Precipitation

This protocol details the synthesis of this compound trihydrate by the reaction of aqueous solutions of cadmium nitrate (B79036) and potassium oxalate.[1]

Materials:

-

Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.1 M solution of cadmium nitrate by dissolving the appropriate amount of cadmium nitrate tetrahydrate in deionized water.

-

Prepare a 0.1 M solution of potassium oxalate by dissolving the appropriate amount of potassium oxalate monohydrate in deionized water.

-

-

Precipitation:

-

Place a beaker containing the cadmium nitrate solution on a magnetic stirrer.

-

Slowly add the potassium oxalate solution to the cadmium nitrate solution while stirring continuously. A white precipitate of this compound will form immediately.

-

-

Digestion and Filtration:

-

Continue stirring the mixture for 30 minutes to allow the precipitate to fully form and age.

-

Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

-

-

Washing:

-

Wash the precipitate on the filter paper with several portions of deionized water to remove any soluble impurities.

-

-

Drying:

-

Carefully transfer the washed precipitate to a watch glass and dry it in an oven at a temperature below 80°C to obtain this compound trihydrate (CdC₂O₄·3H₂O).

-

Characterization of this compound

This protocol outlines the determination of the thermal decomposition profile of this compound trihydrate.

Instrument:

-

Thermogravimetric Analyzer

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of this compound trihydrate into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.[5][6]

-

Use a nitrogen or air atmosphere with a constant flow rate.[5][7]

-

Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water and the decomposition of the anhydrous oxalate.

This protocol is for identifying the functional groups present in this compound.

Instrument:

-

FTIR Spectrometer

Procedure:

-

Prepare a KBr pellet by mixing a small amount of the this compound sample with dry potassium bromide powder and pressing the mixture into a thin, transparent disk.[3]

-

Record the FTIR spectrum of the sample over the range of 4000-400 cm⁻¹.[3][8]

-

Identify the characteristic absorption bands for the oxalate ion (C=O and C-O stretching) and water molecules (O-H stretching).

This protocol is used to determine the crystal structure of this compound.

Instrument:

-

Powder X-ray Diffractometer

Procedure:

-

Grind the this compound sample into a fine powder.

-

Mount the powdered sample on a sample holder.

-

Record the powder XRD pattern using Cu Kα radiation (λ = 1.5406 Å).[3][4]

-

Scan a 2θ range from 10° to 70° at a scan speed of 1°/minute.[4][8]

-

The resulting diffractogram can be used to identify the crystalline phases present and determine the crystal structure.

Visualizations

Synthesis of this compound

The following diagram illustrates the workflow for the precipitation synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Thermal Decomposition of this compound Trihydrate

This diagram shows the sequential decomposition of this compound trihydrate upon heating.

Caption: Thermal decomposition pathway of this compound.

Signaling Pathways

A comprehensive search of scientific literature did not reveal any established signaling pathways directly involving this compound. As a simple inorganic salt, it is not expected to interact with biological signaling cascades in the manner of a targeted drug molecule. The toxicity of cadmium compounds is generally attributed to the cadmium ion (Cd²⁺) itself, which can interfere with various cellular processes.

Conclusion

This technical guide provides a detailed overview of the fundamental chemical and physical properties of this compound, along with practical experimental protocols for its synthesis and characterization. The provided data and methodologies are intended to support researchers and scientists in their work with this important inorganic precursor. The visualizations offer a clear representation of the key chemical transformations of this compound, aiding in the understanding of its behavior under different conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H2CdO4 | CID 3083647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijsdr.org [ijsdr.org]

- 4. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]

- 5. ijert.org [ijert.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [file.scirp.org]

Spectroscopic Characterization of Cadmium Oxalate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of cadmium oxalate (B1200264), with a specific focus on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. These vibrational spectroscopy techniques are powerful tools for elucidating the molecular structure, identifying functional groups, and confirming the purity of cadmium oxalate compounds, which are of interest in various fields including materials science and toxicology.

Introduction to the Vibrational Spectroscopy of this compound

This compound (CdC₂O₄) is a coordination polymer that can exist in both anhydrous and hydrated forms, with the trihydrate (CdC₂O₄·3H₂O) being a common variant. The oxalate ligand (C₂O₄²⁻) can adopt various coordination modes with the cadmium(II) ion, influencing the resulting crystal structure and, consequently, its vibrational spectra. FTIR and Raman spectroscopy probe the vibrational modes of the molecule, providing a characteristic fingerprint that is sensitive to the local chemical environment and symmetry of the constituent functional groups.

The key vibrational modes of interest in this compound include:

-

O-H stretching and bending vibrations from water of crystallization.

-

C=O and C-O stretching vibrations of the oxalate ligand.

-

C-C stretching vibrations of the oxalate ligand.

-

O-C=O bending (deformation) modes of the oxalate ligand.

-

Cd-O stretching vibrations corresponding to the coordination bonds between the cadmium ion and the oxalate ligand.

Experimental Protocols

Detailed and precise experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the typical methodologies for the synthesis of this compound and its subsequent analysis by FTIR and Raman spectroscopy.

Synthesis of this compound (Trihydrate)

A common method for synthesizing this compound trihydrate is through precipitation from aqueous solutions.

Materials:

-

Cadmium acetate (B1210297) (Cd(CH₃COO)₂)

-

Oxalic acid (H₂C₂O₄)

-

Deionized water

Procedure:

-

Prepare separate dilute aqueous solutions of cadmium acetate and oxalic acid.

-

Heat both solutions to approximately 65°C.

-

Slowly add the oxalic acid solution to the cadmium acetate solution with continuous stirring. A slight excess of oxalic acid is recommended to ensure complete precipitation.

-

Continue heating and stirring the resulting mixture for about 30 minutes to promote crystal growth.

-

Allow the white precipitate of this compound trihydrate to settle.

-

Separate the precipitate by filtration.

-

Wash the collected solid with deionized water to remove any unreacted reagents.

-

Air-dry the purified this compound trihydrate at room temperature.

-

The purity of the synthesized material can be confirmed by elemental analysis and X-ray powder diffractometry.

FTIR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 66 FT-IR spectrophotometer or a Shimadzu FTIR–8400S spectrometer, is suitable for analysis.[1]

Sample Preparation (KBr Pellet Technique):

-

Thoroughly grind a small amount of the this compound sample (typically 1-2 mg) with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the homogenous mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Record the FTIR spectrum in the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.[1]

-

Acquire a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.

-

A spectral resolution of ± 4 cm⁻¹ is generally sufficient.

Raman Spectroscopy

Instrumentation:

-

A Fourier-Transform (FT) Raman spectrometer equipped with a laser excitation source is required. A common setup involves a Bruker instrument with an FRA 106 Raman accessory and a solid-state Nd:YAG laser operating at 1064 nm.

Sample Preparation:

-

The powdered this compound sample can be placed in a sample holder, such as a small cup or a capillary tube.

Data Acquisition:

-

Focus the laser beam onto the sample.

-

Accumulate a sufficient number of scans (e.g., 60 scans) to achieve a good signal-to-noise ratio.

-

Record the Raman spectrum over a suitable spectral range, which typically includes the vibrational modes of interest (e.g., 2000 cm⁻¹ to 100 cm⁻¹).

-

A spectral resolution of ± 4 cm⁻¹ is appropriate for these measurements.

Spectroscopic Data and Interpretation

The FTIR and Raman spectra of this compound are complementary, as some vibrational modes may be more active in one technique than the other. The following table summarizes the characteristic vibrational frequencies and their assignments for this compound, primarily the trihydrate form.

| Vibrational Mode | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |

| Water of Crystallization | |||

| ν(O-H) | ~3547, ~3069 | - | Stretching vibrations of water molecules, often appearing as broad bands due to hydrogen bonding.[2] |

| δ(O-H) | ~1609 | - | Bending vibration of water molecules.[2] |

| Oxalate Ligand Vibrations | |||

| νₐₛ(C=O) | ~1630 | ~1480 | Asymmetric stretching of the carbonyl groups. The IR band is typically very strong. |

| νₛ(C=O) | ~1365, ~1317 | ~1458 | Symmetric stretching of the carbonyl groups. |

| ν(C-C) + δ(O-C=O) | ~900 | ~918 | A coupled mode involving the C-C stretch and O-C=O bending. The Raman peak is often sharp and distinct.[3][4] |

| δ(O-C=O) + ν(Cd-O) | ~777 | ~843 | A coupled mode of O-C=O bending and Cd-O stretching. The IR band is typically strong.[3][4] |

| Cadmium-Oxygen Vibrations | |||

| ν(Cd-O) + ring deformation | ~520 | ~520, ~555, ~600, ~611 | Vibrations involving the cadmium-oxygen bonds and deformation of the chelate ring. Multiple peaks can be observed in the Raman spectrum.[3][4] |

| Lattice Modes | < 400 | < 400 | Low-frequency modes corresponding to the vibrations of the crystal lattice. |

Note: The exact peak positions can vary slightly depending on the specific crystalline form (anhydrous vs. trihydrate), sample preparation, and instrumental parameters.

The FTIR and FT-Raman spectra of anhydrous this compound are practically identical to those of the trihydrate in the 2000-400 cm⁻¹ spectral range, suggesting that the overall arrangement and geometry of the oxalate groups are not significantly different between the two forms.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, from synthesis to data analysis.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

FTIR and Raman spectroscopy are indispensable techniques for the characterization of this compound. They provide detailed information about the molecular vibrations, confirming the presence of oxalate ligands, water of crystallization, and the coordination of the cadmium ion. The data presented in this guide, along with the detailed experimental protocols, offer a solid foundation for researchers and scientists working with this and related metal oxalate compounds. Adherence to systematic experimental procedures is paramount for obtaining reliable and interpretable spectroscopic results.

References

An In-depth Technical Guide to the Hydration States of Cadmium Oxalate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the hydration states of cadmium oxalate (B1200264), a compound of interest in various fields, including materials science and toxicology. Understanding the nature of its hydrated forms is crucial for consistent synthesis, characterization, and application. This guide details the known hydrates, outlines the analytical techniques for their characterization, presents quantitative data, and provides standardized experimental protocols.

Introduction to Cadmium Oxalate and its Hydrates

This compound (CdC₂O₄) is a coordination polymer that can exist in both anhydrous and hydrated forms. The number of water molecules incorporated into its crystal lattice significantly influences its physical and chemical properties, such as thermal stability, solubility, and crystal structure. The most commonly reported hydrates are the monohydrate and trihydrate forms. The controlled synthesis and identification of these states are paramount for reproducible research and development.

Known Hydration States of this compound

-

This compound Trihydrate (CdC₂O₄·3H₂O): This is a frequently synthesized and studied form. It is the stable hydrate (B1144303) under standard ambient conditions.[1]

-

This compound Monohydrate (CdC₂O₄·H₂O): This form contains a single water molecule per formula unit.[2][3]

-

Anhydrous this compound (CdC₂O₄): This form is obtained by the thermal dehydration of the hydrated species.[4] It is known to exhibit polymorphism, with at least two phases (β and γ) identified.[5]

The transitions between these states are primarily driven by temperature, leading to distinct thermal decomposition profiles.

Data Presentation

The quantitative data gathered from various analytical techniques are summarized below for clear comparison.

Table 1: Thermal Analysis Data for this compound Hydrates

| Compound | Dehydration Temp. Range (°C) | Theoretical Weight Loss (%) | Observed Weight Loss (%) | Anhydrous Decomposition Temp. Range (°C) | Final Product (in Air) | Reference |

|---|---|---|---|---|---|---|

| CdC₂O₄·3H₂O | 80 - 193 | 21.23% (for 3 H₂O) | ~21% | 260 - 340 | CdO | [1][4][6] |

| CdNa₂∙2C₂O₄∙2H₂O* | 65 - 188 | 9.28% (for 2 H₂O) | 20.21%* | 263 - 486 | Sodium Cadmium Oxide |[7] |

*Note: Data for the mixed sodium this compound dihydrate is included for comparative purposes; its weight loss is significantly different due to the overall composition.

Table 2: Key Fourier-Transform Infrared (FTIR) Spectroscopy Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Reference |

|---|---|---|---|

| ~3547 | O-H Stretching | Water of Hydration | [7][8] |

| ~1610 | O-H Bending | Water of Hydration | [7][8] |

| ~1616 | C=O Asymmetric Stretching | Oxalate Group | [9] |

| ~1315 | C=O Symmetric Stretching | Oxalate Group | [7][9] |

| 500 - 800 | Metal-Oxygen Stretching | Cd-O Bond |[7] |

Table 3: Crystallographic Data for this compound

| Compound Form | Crystal System | Lattice Parameters | Reference |

|---|---|---|---|

| Hydrated this compound | Triclinic | a = 6.00 Å, b = 6.66 Å, c = 8.49 Å, α = 74.66°, β = 74.28°, γ = 81.00° | [10] |

| Anhydrous this compound | Monoclinic | Not specified in results | [11][12] |

| Anhydrous this compound | Orthorhombic (γ-phase) | Not specified in results |[13] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of this compound Hydrate Crystals (Gel Diffusion Method)

This method is effective for growing high-quality single crystals.

-

Gel Preparation: Prepare a sodium metasilicate (B1246114) solution with a specific gravity of 1.03-1.04. Adjust the pH to a suitable range (e.g., 4.5) using an acid like oxalic acid or acetic acid. Pour the solution into test tubes and allow it to set for 48-72 hours.

-

Reactant Addition: After gel setting, carefully add an aqueous solution of a cadmium salt (e.g., 1 M Cadmium Chloride or Cadmium Acetate) on top of the gel.[9] The reaction between the cadmium salt diffusing into the gel and the oxalate ions within the gel leads to the slow growth of crystals.

-

Crystal Growth and Harvesting: Allow the system to stand undisturbed at ambient temperature for several days to weeks.[7] High-quality, transparent crystals will form within the gel matrix. Once grown, carefully extract the crystals from the gel, wash them with deionized water, and dry them at room temperature.

Protocol 2: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA/DTA is used to study the thermal stability and decomposition pathways.

-

Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of the this compound hydrate sample into an alumina (B75360) or platinum crucible.

-

Instrument Setup: Place the crucible in the TGA/DTA instrument.

-

Analysis Conditions: Heat the sample from ambient temperature to approximately 600-1000°C at a constant heating rate, typically 10°C/min.[1][4] The analysis can be performed under a controlled atmosphere, such as flowing air or nitrogen, to study the effect of the atmosphere on decomposition products.[6]

-

Data Acquisition: Record the mass loss (TGA) and temperature difference (DTA) as a function of temperature. The resulting thermogram reveals the temperatures of dehydration and decomposition.[14]

Protocol 3: Powder X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the material.

-

Sample Preparation: Finely grind the this compound crystals into a homogenous powder using an agate mortar and pestle. Mount the powder onto a sample holder.

-

Instrument Setup: Place the sample holder in the powder X-ray diffractometer.

-

Analysis Conditions: Use a standard X-ray source, typically Cu Kα radiation (λ = 1.5406 Å).[7] Scan the sample over a 2θ range of 10° to 70° with a scan speed of around 1°/minute.[7][10]

-

Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The peak positions and intensities are used to identify the crystal structure by comparing them to standard databases (e.g., JCPDS).[10]

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the sample.

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the powdered this compound sample (approx. 1-2 mg) with 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Background Spectrum: Record a background spectrum of a pure KBr pellet.

-

Sample Spectrum: Place the sample pellet in the FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[10]

-

Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups, such as O-H from water and C=O from the oxalate anion.[8]

Visualizations

Diagram 1: Thermal Decomposition Pathway of this compound Trihydrate

Diagram 2: Experimental Workflow for Characterization

References

- 1. ias.ac.in [ias.ac.in]

- 2. Cadmium(2+);oxalate;hydrate | C2H2CdO5 | CID 516793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Anhydrous this compound polymorphism: a first principle study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Growth and Characterization of Sodium Mixed this compound Crystals [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. ijsdr.org [ijsdr.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Utilization of Cadmium Oxalate as a Precursor for Nanomaterial Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise engineering of nanomaterials is fundamental to advancing various scientific and technological fields, including drug delivery, bio-imaging, and catalysis. The choice of precursor material is a critical determinant of the final nanomaterial's properties, such as size, morphology, and crystallinity. Cadmium oxalate (B1200264) (CdC₂O₄) has emerged as a versatile and highly effective precursor for the synthesis of a range of cadmium-based nanomaterials, most notably cadmium oxide (CdO) and cadmium sulfide (B99878) (CdS) nanoparticles. Its utility stems from its well-defined composition and controlled decomposition behavior. This technical guide provides a comprehensive overview of the synthesis of cadmium oxalate precursors and their subsequent conversion into functional nanomaterials. It includes detailed experimental protocols, quantitative data analysis, and visual representations of the synthesis workflows to aid researchers in the successful fabrication of tailored nanomaterials.

Introduction

Cadmium-based nanomaterials, particularly quantum dots, exhibit unique size- and shape-dependent optical and electronic properties, making them highly valuable in biomedical applications and electronics. The synthesis of these nanomaterials with controlled characteristics is paramount. The precursor route, involving the initial formation of a solid-state compound that is subsequently decomposed, offers excellent control over the final product's morphology and purity. This compound, an insoluble coordination polymer, serves as an ideal precursor due to its straightforward synthesis and clean decomposition into cadmium-containing species. This guide will delve into the common synthesis methodologies for this compound and its thermal conversion to cadmium-based nanoparticles.

Synthesis of this compound Precursors

The morphology and particle size of the this compound precursor can significantly influence the characteristics of the final nanomaterial. Several methods have been developed for the synthesis of this compound with varying degrees of control over its physical properties.

Precipitation Method

The precipitation method is a straightforward and widely used technique for the synthesis of this compound. It involves the reaction of a soluble cadmium salt with an oxalate source in a solution, leading to the precipitation of insoluble this compound.

Experimental Protocol: Precipitation of this compound

-

Precursor Solutions: Prepare a solution of a cadmium salt (e.g., cadmium chloride, CdCl₂) and a solution of an oxalate salt (e.g., sodium oxalate, Na₂C₂O₄) or oxalic acid (H₂C₂O₄) in a suitable solvent, typically deionized water.

-

Reaction: Slowly add the oxalate solution to the cadmium salt solution under constant stirring. The formation of a white precipitate of this compound will be observed immediately.

-

Aging: Allow the precipitate to age in the mother liquor for a specific period (e.g., several hours to a day) to promote crystal growth and improve crystallinity.

-

Isolation and Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the collected solid repeatedly with deionized water and then with a solvent like ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: Dry the purified this compound precipitate in an oven at a moderate temperature (e.g., 60-80 °C) to obtain a fine powder.

Hydrothermal Synthesis

Hydrothermal synthesis offers excellent control over the crystallinity and morphology of the resulting this compound nanostructures. This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel called an autoclave.

Experimental Protocol: Hydrothermal Synthesis of this compound Nanorods

-

Precursor Mixture: In a typical procedure, an aqueous solution of a cadmium salt (e.g., cadmium chloride) and an oxalate source (e.g., oxalic acid) are mixed in a Teflon-lined stainless steel autoclave. The molar ratio of the reactants can be varied to control the morphology.

-

Sealing and Heating: The autoclave is sealed and heated to a specific temperature (e.g., 110-180 °C) for a defined duration (e.g., 12-48 hours). The autogenous pressure developed inside the autoclave facilitates the crystallization process.[1]

-

Cooling and Isolation: After the reaction, the autoclave is allowed to cool down to room temperature naturally. The resulting product is collected by filtration or centrifugation.

-

Washing and Drying: The collected this compound is washed thoroughly with deionized water and ethanol and then dried in an oven.

Solvothermal Synthesis

Similar to the hydrothermal method, solvothermal synthesis utilizes a solvent other than water at elevated temperatures and pressures. The choice of solvent can significantly influence the morphology of the this compound precursor.

Experimental Protocol: Solvothermal Synthesis of this compound Microcrystals

-

Precursor Solution: Dissolve a cadmium salt (e.g., cadmium acetate) and an oxalate source in an organic solvent or a mixture of solvents (e.g., ethanol, ethylene (B1197577) glycol) within a Teflon-lined autoclave.

-

Reaction Conditions: Seal the autoclave and heat it to a temperature typically ranging from 120 °C to 200 °C for several hours.

-

Product Recovery: After cooling, the solid product is separated, washed with a suitable solvent to remove any residual reactants, and dried.

Gel Diffusion Method

The gel diffusion method is a technique that allows for the slow and controlled growth of high-quality single crystals of this compound. This method relies on the diffusion of reactant ions through a gel matrix, leading to a controlled precipitation reaction.

Experimental Protocol: Single-Diffusion Gel Growth of this compound Crystals [2]

-

Gel Preparation: Prepare a silica (B1680970) gel by mixing a solution of sodium metasilicate (B1246114) with an acidic solution (e.g., oxalic acid) to a desired pH (e.g., 4.5).[2] Pour the mixture into test tubes and allow it to set for several days.[2]

-

Supernatant Addition: Once the gel has set, carefully pour a solution of a cadmium salt (e.g., cadmium chloride, 1 M) over the gel.[2]

-

Crystal Growth: The cadmium ions will slowly diffuse into the gel and react with the oxalate ions to form this compound crystals over a period of several days to weeks at room temperature (e.g., 28 °C).[2]

-

Harvesting: Carefully extract the grown crystals from the gel.

Conversion of this compound Precursor to Nanomaterials

The primary application of this compound in nanomaterial synthesis is as a precursor for cadmium oxide (CdO) nanoparticles through thermal decomposition. It can also be utilized in the synthesis of other cadmium-based nanomaterials like cadmium sulfide (CdS).

Thermal Decomposition to Cadmium Oxide (CdO) Nanoparticles

Thermal decomposition, or calcination, of this compound in a controlled atmosphere results in the formation of CdO nanoparticles. The temperature and duration of the calcination process are critical parameters that determine the size and crystallinity of the resulting nanoparticles.

Experimental Protocol: Synthesis of CdO Nanoparticles via Thermal Decomposition

-

Precursor Placement: Place a known amount of the synthesized and dried this compound precursor in a ceramic crucible.

-

Calcination: Place the crucible in a muffle furnace. Heat the furnace to the desired calcination temperature (typically in the range of 350-600 °C) in an air atmosphere.[3] The heating rate can also be a controlled parameter.

-

Holding Time: Maintain the temperature for a specific duration (e.g., 1-4 hours) to ensure complete decomposition of the oxalate.[3]

-

Cooling: Allow the furnace to cool down to room temperature.

-

Product Collection: The resulting powder, which is typically brownish, is the cadmium oxide nanoparticles.

The overall chemical reaction for the decomposition of this compound trihydrate in air is: CdC₂O₄·3H₂O(s) → CdC₂O₄(s) + 3H₂O(g) CdC₂O₄(s) + ½O₂(g) → CdO(s) + 2CO₂(g)

In an inert atmosphere, such as nitrogen, the decomposition can lead to the formation of metallic cadmium.[2]

Quantitative Data: Thermal Decomposition of this compound Trihydrate

The thermal decomposition process can be quantitatively analyzed using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

| Decomposition Step | Temperature Range (°C) | Atmosphere | Mass Loss (%) | End Product(s) | Reference |

| Dehydration | 80 - 193 | Air/Nitrogen | ~22.0 | Anhydrous CdC₂O₄ | [4] |

| Oxalate Decomposition | 350 - 450 | Air | ~36.0 | CdO, CO, CO₂ | [2] |

| Oxalate Decomposition | 385 | Nitrogen | - | Cd, CO₂ | [2] |

Note: The exact temperatures and mass losses can vary depending on the heating rate and the specific characteristics of the this compound precursor.

Effect of Calcination Temperature on CdO Nanoparticle Size

| Calcination Temperature (°C) | Average Particle Size (nm) | Reference |

| 500 | 23 | [5] |

| 550 | 28 | [5] |

| 600 | 37 | [5] |

Synthesis of Cadmium Sulfide (CdS) Nanoparticles

While less common, this compound can also serve as a precursor for the synthesis of cadmium sulfide nanoparticles. This typically involves a reaction with a sulfur source in a high-boiling point solvent.

Experimental Protocol: Synthesis of CdS Nanoparticles

-

Precursor and Solvent: Disperse the this compound precursor in a high-boiling point coordinating solvent (e.g., oleylamine).

-

Sulfur Source: Add a sulfur source, such as elemental sulfur dissolved in a suitable solvent (e.g., oleylamine), to the reaction mixture.

-

Reaction: Heat the mixture to a high temperature (e.g., 200-300 °C) under an inert atmosphere (e.g., argon or nitrogen) for a specific time to allow for the formation of CdS nanoparticles.

-

Purification: After cooling, the CdS nanoparticles are typically precipitated by adding a non-solvent (e.g., ethanol or acetone) and collected by centrifugation. This washing step is repeated multiple times to remove excess reactants and byproducts.

Role of Capping Agents

Capping agents, or surfactants, are often employed during the synthesis of nanomaterials to control their growth, prevent agglomeration, and enhance their stability in colloidal suspensions.[6][7] In the context of this compound precursor synthesis and its conversion to nanomaterials, capping agents can be introduced at various stages.

-

During Precursor Synthesis: The addition of capping agents like polyvinylpyrrolidone (B124986) (PVP) or ethylenediaminetetraacetic acid (EDTA) during the precipitation or hydrothermal/solvothermal synthesis of this compound can influence the size and morphology of the precursor particles.[6]

-

During Conversion to Nanomaterials: Capping agents are crucial in the synthesis of CdS nanoparticles from the this compound precursor to control the particle size and provide surface passivation, which is essential for achieving desired optical properties, such as quantum confinement effects.

Visualization of Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow for the synthesis of this compound precursors.

Caption: Conversion of this compound to nanomaterials.

Characterization of Precursors and Nanomaterials

A suite of analytical techniques is essential for the thorough characterization of both the this compound precursor and the final nanomaterials:

-

X-ray Diffraction (XRD): To determine the crystal structure and phase purity.

-

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution.

-

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): To study the thermal decomposition behavior and determine thermal stability.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present.

-

UV-Visible Spectroscopy and Photoluminescence Spectroscopy: To characterize the optical properties of the synthesized nanomaterials.

Conclusion

This compound is a highly valuable and versatile precursor for the controlled synthesis of cadmium-based nanomaterials. By carefully selecting the synthesis method for the precursor and controlling the conditions of its subsequent conversion, researchers can tailor the properties of the final nanomaterials for specific applications. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for scientists and professionals in the fields of materials science, chemistry, and drug development, enabling the reproducible and rational design of advanced nanomaterials. Further research into novel synthesis techniques and the influence of various parameters will continue to expand the utility of this compound as a key building block in nanotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. ijert.org [ijert.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Investigations into the Electronic Structure of Cadmium Oxalate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadmium oxalate (B1200264) (CdC₂O₄) is a metal-organic framework with a range of applications stemming from its structural and electronic properties. A thorough understanding of its electronic structure is crucial for predicting its behavior and designing novel materials with tailored functionalities. This technical guide provides a detailed overview of the theoretical studies on the electronic structure of cadmium oxalate, focusing on computational methodologies, key findings, and experimental validations.

Computational Methodologies

The primary theoretical approach for investigating the electronic structure of this compound has been through ab initio calculations, particularly using a hybrid Hartree-Fock/Density Functional Theory (HF/DFT) approach. This method provides a robust framework for accurately predicting the geometric, electronic, and vibrational properties of crystalline solids.

Hartree-Fock/Density Functional Theory (HF/DFT) Hybrid Approach

A hybrid HF/DFT approach was employed to compute the structure and properties of the β and γ phases of anhydrous this compound.[1][2] This method combines the accuracy of Hartree-Fock for exchange interactions with the efficiency of DFT for electron correlation. The calculations were performed using the CRYSTAL17 software package.

Computational Parameters:

-

Hamiltonian: A hybrid B3LYP Hamiltonian was used, which incorporates a percentage of exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT.

-

Basis Sets: All-electron basis sets of Gaussian-type orbitals were used for all atoms. For cadmium, a Durand–Barthelat effective core potential was employed to replace the inner core electrons, reducing computational cost while maintaining accuracy. The valence electrons were described by a [3s3p4d]/4s4p2d basis set. For carbon and oxygen, a 6-21G* basis set was utilized.

-

k-point sampling: The reciprocal space was sampled using a Monkhorst–Pack grid of k-points.

The workflow for these theoretical calculations can be visualized as follows:

Caption: Computational workflow for the theoretical study of this compound.

Electronic Structure and Properties

Polymorphism of Anhydrous this compound

Theoretical studies have been instrumental in characterizing the different polymorphs of anhydrous this compound, namely the β and γ phases.[1][2] A new polymorph, γ-CdC₂O₄, was discovered during the thermal decomposition of the more stable trihydrated phase and is quasi-isostructural with β-CaC₂O₄.[1]

The coordination of the cadmium atom differs between the polymorphs. In the β polymorph, cadmium is hexacoordinated, while in the γ polymorph and the trihydrated form (CdC₂O₄·3H₂O), it is heptacoordinated.[1] This difference in coordination significantly influences the electronic and physical properties of the material.

The logical relationship of this compound phases can be depicted as:

Caption: Phase transitions of this compound.

Quantitative Data

The following tables summarize the key quantitative data obtained from theoretical calculations and experimental measurements.

Table 1: Computed and Experimental Structural Parameters for β-CdC₂O₄

| Parameter | Computed (B3LYP) | Experimental |

| Lattice Parameters | ||

| a (Å) | 6.452 | 6.448 |

| b (Å) | 7.915 | 7.912 |

| c (Å) | 6.136 | 6.131 |

| β (°) | 114.99 | 115.00 |

| Cd-O Bond Distances (Å) | ||

| Cd-O1 | 2.296 | 2.294 |

| Cd-O2 | 2.305 | 2.303 |

| Cd-O3 | 2.387 | 2.385 |

Source: Demichelis, R. (2019). Anhydrous this compound polymorphism: a first principle study. RSC Advances.[1]

Table 2: Computed Properties of this compound Polymorphs

| Property | β-CdC₂O₄ | γ-CdC₂O₄ |

| Dielectric Properties | ||

| Static Dielectric Constant (ε₀) | 5.5 | 5.8 |

| High-Frequency Dielectric Constant (ε∞) | 2.5 | 2.6 |

| Elastic Properties | ||

| Bulk Modulus (K) (GPa) | 55.4 | 51.7 |

| Shear Modulus (G) (GPa) | 35.8 | 32.1 |

| Young's Modulus (E) (GPa) | 86.9 | 78.5 |

| Band Gap | ||

| Band Gap (eV) | 5.57 (for lead mixed CdC₂O₄·3H₂O)[3] | 4.25 (for CdC₂O₄·3H₂O)[4] |

Note: Band gap values are from experimental studies on hydrated and mixed-cation this compound and may differ from the anhydrous polymorphs.

Experimental Protocols

Experimental validation is crucial for confirming the accuracy of theoretical predictions. Key experimental techniques used in the study of this compound include:

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is used to determine the crystal structure of the different phases of this compound. The diffraction pattern provides information on the lattice parameters and atomic positions, which can be compared with the computed structures. For instance, the structure of sodium this compound was determined to have a monoclinic system with the space group P21/n using this technique.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the vibrational modes of the oxalate ligand and the metal-oxygen bonds.[3][4] The computed infrared spectra from theoretical calculations can be compared with experimental FTIR data to validate the theoretical model. In lead-mixed this compound, FTIR studies identified C=O, C-C, C-O, Pb-O, and Cd-O functional groups.[3]

UV-Visible Spectroscopy

UV-visible spectroscopy is used to determine the optical properties of this compound, including its band gap energy.[3][4] The band gap is a critical parameter for understanding the electronic conductivity and potential applications in optoelectronic devices. The band gap of lead-mixed this compound monohydrate was found to be 5.57 eV, indicating it behaves as an insulator.[3] For pure this compound trihydrate, the band gap was calculated to be 4.25 eV.[4]

The general experimental workflow for characterizing this compound is as follows:

Caption: Experimental workflow for the characterization of this compound.

Conclusion

The theoretical study of the electronic structure of this compound, primarily through hybrid HF/DFT methods, has provided significant insights into its polymorphism, structural details, and physical properties. These computational investigations, in conjunction with experimental validations, offer a powerful approach to understanding and predicting the behavior of this important material. The detailed structural and electronic data presented here serve as a valuable resource for researchers in materials science, chemistry, and drug development, paving the way for the rational design of new cadmium-based functional materials.

References

- 1. Anhydrous this compound polymorphism: a first principle study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Anhydrous this compound polymorphism: a first principle study - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. ijiip.smartsociety.org [ijiip.smartsociety.org]

- 4. iosrjen.org [iosrjen.org]